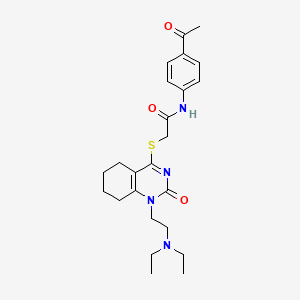![molecular formula C21H13Cl3N4O3 B2898248 7-(4-chlorophenyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-90-7](/img/structure/B2898248.png)
7-(4-chlorophenyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-chlorophenyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H13Cl3N4O3 and its molecular weight is 475.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The compound is part of a broader class of purine derivatives that have been synthesized and evaluated for their receptor affinity and pharmacological evaluation, particularly targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors. These derivatives have shown potential in exhibiting anxiolytic and antidepressant properties, which are critical in the development of new therapeutic agents for psychiatric disorders (Chłoń-Rzepa et al., 2013).
- Another aspect of research focuses on the synthesis of novel pyrano[2,3-d]pyrimidines and triazolopyrimidines, highlighting the compound's role in the development of new antimicrobial agents. These efforts underline the importance of such chemical structures in expanding the arsenal against microbial resistance (El-Agrody et al., 2001).
Pharmacological Potential and Biological Evaluation
- Research has demonstrated the compound's involvement in the design of fused triazolo pyrrolo purine derivatives, which have been evaluated for their anti-proliferative activity against various human cancer cell lines. These studies are pivotal in identifying new potential chemotherapeutic agents, contributing to cancer research and treatment strategies (Sucharitha et al., 2021).
- The synthesis and evaluation of guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system have been explored for their antiviral activities, particularly against the Semliki Forest virus. This research avenue is crucial in the quest for new antiviral compounds, especially in the context of emerging viral pathogens (Kini et al., 1991).
Quantum Chemical Properties and Computational Studies
- The compound has also been subject to quantum chemical analysis to correlate its structural properties with biological activity. This type of research provides invaluable insights into the design of more effective and selective therapeutic agents, leveraging computational chemistry to predict and optimize compound properties (Parveen et al., 2020).
Propiedades
IUPAC Name |
7-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N4O3/c1-26-18-17(19(29)28(21(26)30)9-11-2-7-14(23)15(24)8-11)27-10-16(31-20(27)25-18)12-3-5-13(22)6-4-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOLRECBBLNNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

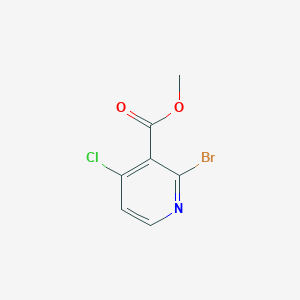
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2898168.png)
![2-[4-[[4-(Cyanomethyl)phenyl]disulfanyl]phenyl]acetonitrile](/img/structure/B2898170.png)
![2-Amino-4-(4-bromophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2898171.png)
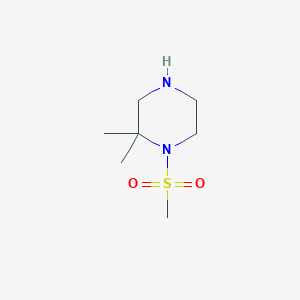
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2898175.png)
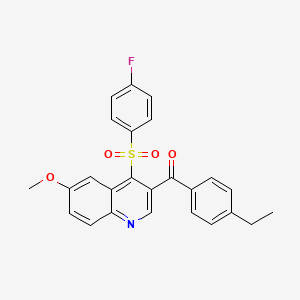
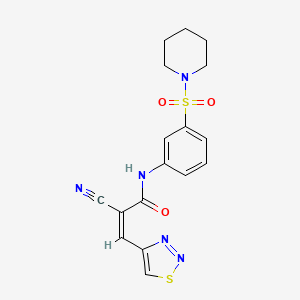
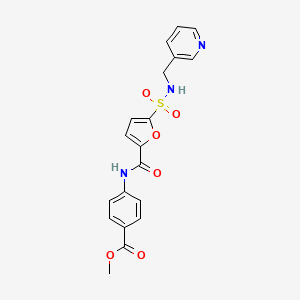
![8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2898182.png)
![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2898184.png)
![3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2898186.png)
